1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine
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Overview
Description
1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine, also known as BMS-791325, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase, which is an essential enzyme for viral replication.
Scientific Research Applications
1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has been extensively studied for its potential therapeutic applications in the treatment of HCV infections. It has been shown to be a potent inhibitor of the NS5B polymerase, which is an essential enzyme for viral replication. 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has been shown to have potent antiviral activity against a broad range of HCV genotypes, including those that are resistant to current standard-of-care therapies. In addition to its antiviral activity, 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has also been shown to have immunomodulatory effects, which may enhance the immune response to HCV infection.
Mechanism of Action
1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine inhibits the NS5B polymerase by binding to a specific site on the enzyme. This binding prevents the enzyme from synthesizing new viral RNA, which is required for viral replication. 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has a unique binding mode that allows it to target a conserved region of the NS5B polymerase, making it effective against a broad range of HCV genotypes.
Biochemical and Physiological Effects
1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has been shown to have potent antiviral activity against HCV in vitro and in vivo. In addition to its antiviral activity, 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has also been shown to have immunomodulatory effects, which may enhance the immune response to HCV infection. 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it suitable for use in clinical trials.
Advantages and Limitations for Lab Experiments
1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has several advantages for use in lab experiments. It is a potent inhibitor of the NS5B polymerase, making it effective against a broad range of HCV genotypes. It has a unique binding mode that allows it to target a conserved region of the enzyme, making it less susceptible to resistance mutations. 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it suitable for use in animal models and clinical trials.
One limitation of 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine is that it is a small molecule inhibitor, which may limit its efficacy in certain patient populations. Additionally, the development of resistance to 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has been observed in some patients, highlighting the need for combination therapies to prevent the emergence of resistance.
Future Directions
There are several future directions for the development of 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine. One potential direction is the development of combination therapies that target multiple stages of the HCV life cycle. Another potential direction is the development of 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine analogs that have improved pharmacokinetic and pharmacodynamic properties. Additionally, 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine may have potential applications in the treatment of other viral infections, such as Zika virus and dengue fever.
Conclusion
1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in the treatment of HCV infections. It is a potent inhibitor of the NS5B polymerase, with a unique binding mode that allows it to target a conserved region of the enzyme. 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has a favorable pharmacokinetic profile, making it suitable for use in clinical trials. While there are limitations to the use of 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine, there are several future directions for its development that may lead to improved therapies for viral infections.
Synthesis Methods
The synthesis of 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine involves a multi-step process that begins with the reaction of 4-methoxybenzylamine with 3-bromobenzophenone to form an intermediate compound. This intermediate is then reacted with piperidine to form the final product, 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine. The synthesis of 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has been optimized to produce high yields of pure compound suitable for use in scientific research.
properties
IUPAC Name |
[3-(4-methoxyanilino)piperidin-1-yl]-(3-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-29-24-14-12-22(13-15-24)26-23-11-6-16-27(18-23)25(28)21-10-5-9-20(17-21)19-7-3-2-4-8-19/h2-5,7-10,12-15,17,23,26H,6,11,16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYFIBDVMIBSQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=CC=CC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine |
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